molecular formula C12H13ClN4O2S2 B2378954 N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide CAS No. 338421-81-1

N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide

Cat. No.: B2378954
CAS No.: 338421-81-1
M. Wt: 344.83
InChI Key: JPGQMTMMYDODMD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, including pharmaceuticals, dyes, and plastics .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, triazole derivatives can be synthesized through the reaction of alkyl halides with azides .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .


Chemical Reactions Analysis

Triazole derivatives have been reported to possess antioxidant properties, protecting against oxidative damage and inhibiting lipid peroxidation . The specific reactivity of this compound would depend on the specific substituents and their positions.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of polar functional groups like sulfonamide could increase its solubility in water .

Scientific Research Applications

Antimicrobial and Antifungal Activities

N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide and its derivatives have shown promising results in antimicrobial and antifungal activities. For instance, a study reported the synthesis of sulfanilamide-derived 1,2,3-triazole compounds, including this chemical, and found them to exhibit significant antibacterial and antifungal potencies against various strains, except for Candida albicans and Candida mycoderma (Wang, Wan, & Zhou, 2010).

Anticancer Potential

There is evidence suggesting the potential of these compounds as anticancer agents. A study synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as anticancer agents. These compounds demonstrated remarkable activity against 13 human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Structural Analysis for Drug Design

In-depth structural analysis of these compounds has been conducted for their potential as inhibitors of specific enzymes or receptors. For instance, one study focused on 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, identifying it as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This research provided insights into the molecule's binding interactions at the active site, which can aid in drug design endeavors (Al-Wahaibi, Joubert, Blacque, Al-Shaalan, & El-Emam, 2019).

Antiproliferative and Antilipolytic Activities

These compounds also have been explored for their antiproliferative and antilipolytic activities, particularly in the context of obesity-related cancers. A study synthesized 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and evaluated their activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This research suggests the possibility of using these compounds as novel antidiabesity–antineoplastic agents (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For instance, some sulfonamide derivatives are known to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

Properties

IUPAC Name

4-chloro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGQMTMMYDODMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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